Farampator Demonstrates Superior In Vivo Potency in Amphetamine-Induced Hyperlocomotion Model Relative to High-Impact (CX614, CX546) and Low-Impact (CX516) Ampakines
In a preclinical model of antipsychotic activity (amphetamine-stimulated locomotor activity in Sprague Dawley rats), Farampator (CX691) demonstrated greater potency in abrogating amphetamine-induced hyperactivity compared to well-characterized high-impact ampakines CX614 and CX546, as well as the low-impact ampakine CX516 [1]. This direct head-to-head comparison establishes quantitative in vivo differentiation. The study also demonstrated that in rats treated chronically with amphetamine, CX691 retained antipsychotic activity whereas high doses of CX516 lacked therapeutic effects [1].
| Evidence Dimension | Potency in abrogating amphetamine-stimulated locomotor activity |
|---|---|
| Target Compound Data | CX691 (Farampator): Greater potency |
| Comparator Or Baseline | CX614 (high-impact), CX546 (high-impact), CX516 (low-impact): Lower potency |
| Quantified Difference | CX691 more potent than CX614, CX546, and CX516 (exact numerical potency ratios not disclosed in abstract; directional superiority established) |
| Conditions | Amphetamine-stimulated locomotor activity in Sprague Dawley rats |
Why This Matters
For preclinical schizophrenia research requiring robust antipsychotic-like activity, Farampator offers superior in vivo potency relative to four structurally and mechanistically distinct ampakine comparators.
- [1] Radin DP, et al. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia. J Psychiatr Res. 2025;186:145-153. View Source
